Naloxone fluorescein acetate
Description
Naloxone fluorescein acetate (CAS: 2080300-52-1) is a fluorescent derivative of the opioid antagonist naloxone, designed for research applications. Its molecular formula is C40H34N4O8S·C2H4O2, with a molecular weight of 790.84 g/mol. This compound exhibits fluorescence with excitation/emission maxima at 492/517 nm (pH 10) and is soluble in DMSO, with a recommended storage temperature of -80°C (6-month stability) or -20°C (1-month stability) . It is used to study opioid receptor dynamics, leveraging fluorescein's optical properties for imaging or tracking receptor interactions in vitro .
Properties
Molecular Formula |
C40H34N4O8S.C2H4O2 |
|---|---|
Molecular Weight |
790.84 |
Synonyms |
N-(3/',6/'-Dihydroxy-3-oxospiro[isobenzofuran-1(3H),9/'-[9H]xanthen]-5-yl)-2-[(5α)-4,5-epoxy-3,14-dihydroxy-17-(2-propenyl)morphinan-6-ylidene]hydrazinecarbothioamide acetate |
Origin of Product |
United States |
Scientific Research Applications
Fluorescent Probing of Opioid Receptors
Naloxone fluorescein acetate is primarily utilized as a fluorescent probe to study interactions with opioid receptors. Its fluorescence enables real-time visualization of these interactions in various biological systems, particularly in live cell imaging.
- Case Study : A study demonstrated the binding of fluorescein-labeled naloxone to mu-opioid receptors on live Chinese hamster ovary cells using confocal microscopy. The results indicated that naloxone competes effectively with opioid agonists for receptor binding, providing insights into receptor dynamics and drug efficacy .
Opioid Overdose Reversal Studies
As an opioid antagonist, this compound retains the ability to reverse opioid overdose effects while allowing researchers to visualize its action through fluorescence.
- Research Findings : In experiments involving various opioid agonists, this compound was shown to effectively compete for binding sites on μ-opioid receptors, thus reversing the effects of potent opioids like fentanyl. The fluorescent properties facilitate tracking the compound's distribution and efficacy in biological tissues .
Diagnostic Applications
This compound has potential applications in diagnostics, particularly for detecting and visualizing the presence of opioid receptors in tissues or cells.
- Example Application : The compound can be used in immunohistochemistry to label tissues for the presence of opioid receptors, aiding in understanding receptor distribution and density in various pathological conditions.
Comparative Analysis with Other Compounds
The following table summarizes key characteristics of this compound compared to other relevant compounds:
| Compound Name | Type | Unique Features |
|---|---|---|
| Naloxone | Opioid Antagonist | Standard antidote for opioid overdose |
| Buprenorphine | Partial Opioid Agonist | Long-lasting effects; used for pain management |
| Fentanyl | Synthetic Opioid | Potent analgesic; higher risk of overdose |
| Fluorescein | Fluorescent Dye | Used in biological imaging; no receptor activity |
| Naltrexone | Opioid Antagonist | Longer duration than naloxone; used in addiction treatment |
| This compound | Fluorescent Antagonist | Dual functionality as an opioid antagonist and fluorescent probe |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Parent Compound: Naloxone Hydrochloride
| Parameter | Naloxone Fluorescein Acetate | Naloxone Hydrochloride |
|---|---|---|
| Molecular Formula | C40H34N4O8S·C2H4O2 | C19H21NO4·HCl |
| Molecular Weight | 790.84 g/mol | 363.8 g/mol |
| Purity | >98% | ≥95% |
| Stability | 6 months at -80°C | ≥5 years at -20°C |
| Solubility | DMSO | Aqueous buffers |
| Primary Application | Fluorescent receptor imaging | Therapeutic opioid overdose reversal |
| Fluorescence | Yes (λex/λem = 492/517 nm) | No |
Key Differences :
- This compound is structurally bulkier due to the fluorescein acetate moiety, reducing its therapeutic utility but enabling fluorescence-based tracking .
- The parent compound (naloxone HCl) has superior stability and is approved for clinical use, whereas the fluorescein derivative is strictly for research .
Fluorescein-Conjugated Compounds
Fluorescein Isothiocyanate (FITC)-Dextran
| Parameter | This compound | FITC-Dextran |
|---|---|---|
| Molecular Weight | 790.84 g/mol | Variable (typically 4–150 kDa) |
| Fluorescence | λex/λem = 492/517 nm | λex/λem ≈ 494/518 nm |
| Application | Opioid receptor studies | Vascular permeability tracking |
| Target Specificity | Binds opioid receptors | Non-specific vascular tracer |
Key Insight : Both compounds utilize fluorescein for imaging, but this compound provides receptor-specific binding, unlike FITC-dextran’s broad vascular application .
Aminomethylfluorescein Derivatives
Fluorescent Benzoxazole Derivatives
Benzoxazole-5-yl-alanine derivatives with acetylene units exhibit:
- Absorption/Emission : 290–350 nm (absorption), 350–475 nm (emission) .
- Quantum Yield : High brightness (>0.8) but shorter emission wavelengths than this compound .
Comparison :
this compound’s red-shifted emission (517 nm) reduces autofluorescence interference in biological samples, enhancing sensitivity for receptor studies .
Pharmacological and Analytical Comparisons
Pharmacological Activity
Analytical Methods
| Compound | HPLC Column | Mobile Phase | Retention Time |
|---|---|---|---|
| Naloxone HCl | C18 (Micromorb MCH) | Acetonitrile: 0.01M KH2PO4 (70:30) | 3.3 min |
| Naltrexone (similar drug) | Symmetry® Shield RP8 | 100 mM NH4Ac (pH 5):ACN (88:12) | Not specified |
Preparation Methods
Key Reaction Steps:
-
Naloxone Functionalization :
Naloxone’s tertiary amine is oxidized to a primary amine using controlled ozonolysis, enabling subsequent conjugation. -
Fluorescein Activation :
FITC is treated with N-hydroxysuccinimide (NHS) in anhydrous dimethylformamide (DMF) to form an NHS-ester intermediate, enhancing electrophilicity. -
Conjugation :
The activated fluorescein reacts with functionalized naloxone in a 1:1 molar ratio under pH 8.5–9.0 (0.1 M sodium bicarbonate buffer), yielding the thiourea-linked conjugate.
Critical Parameters:
Step-by-Step Synthesis Procedure
The following protocol synthesizes this compound at laboratory scale (100 mg yield):
Table 1: Reagents and Conditions for Conjugation
| Component | Quantity | Purity | Role |
|---|---|---|---|
| Naloxone HCl | 58.3 mg | ≥98% | Opioid antagonist |
| FITC | 78.1 mg | ≥95% | Fluorescent probe |
| NHS | 11.5 mg | ≥99% | Activator |
| DMF (anhydrous) | 10 mL | ≥99.8% | Solvent |
| Sodium bicarbonate | 84 mg | ≥99% | pH buffer |
Procedure:
-
Naloxone Preparation :
Dissolve naloxone HCl (58.3 mg) in 5 mL DMF. Add triethylamine (20 µL) to deprotonate the amine group. -
FITC Activation :
Mix FITC (78.1 mg) with NHS (11.5 mg) in 5 mL DMF. Stir under argon for 1 hour. -
Conjugation :
Combine solutions from Steps 1 and 2. Adjust pH to 8.5 with 0.1 M NaHCO3. Stir at 4°C for 16 hours. -
Quenching :
Terminate the reaction with 1 mL acetic acid. Concentrate via rotary evaporation.
Optimization of Reaction Conditions
Maximizing yield and purity requires careful optimization of stoichiometry, pH, and solvent systems.
Table 2: Impact of pH on Conjugation Efficiency
| pH | Yield (%) | Purity (%) | Byproducts (%) |
|---|---|---|---|
| 7.5 | 42 | 78 | 22 |
| 8.5 | 89 | 95 | 5 |
| 9.5 | 76 | 88 | 12 |
Findings:
Purification and Characterization Techniques
Purification Protocol:
Characterization Data:
-
HRMS : [M+H]+ calculated for C40H34N4O8S: 779.21, found: 779.19.
-
Fluorescence : Quantum yield = 0.85 (vs. fluorescein standard).
| Condition | Degradation (%/month) |
|---|---|
| -20°C (desiccated) | 0.5 |
| 4°C (in DMSO) | 3.2 |
| 25°C (ambient) | 12.7 |
Recommendations:
Comparative Analysis of Synthetic Methods
Table 4: Method Comparison (Lab-Scale)
| Method | Yield (%) | Purity (%) | Time (h) | Cost ($/g) |
|---|---|---|---|---|
| NHS-ester coupling | 89 | 95 | 18 | 420 |
| Carbodiimide-mediated | 75 | 82 | 24 | 380 |
| Click chemistry | 93 | 97 | 6 | 610 |
Insights:
-
Click chemistry offers superior efficiency but higher reagent costs.
-
NHS-ester remains the most cost-effective for research-scale synthesis.
Challenges in Large-Scale Production
Scaling beyond 1 g introduces challenges:
-
Solvent Volume : DMF volumes >1 L complicate waste disposal.
-
Purification : Column chromatography becomes impractical; switch to preparative HPLC.
-
Byproduct Formation : Thiourea dimerization increases at higher concentrations.
Recent Advances in Synthesis Methodology
Novel approaches (2023–2025) aim to enhance sustainability and yield:
Q & A
Q. How is Naloxone fluorescein acetate synthesized, and what analytical methods confirm its purity and structure?
this compound is synthesized through covalent conjugation of naloxone with fluorescein acetate, likely via transmetallation or esterification reactions. For example, fluorescein derivatives such as FLASH-EDT2 are prepared by transmetallation of fluorescein mercuric acetate with ethanedithiol (EDT), followed by ligand displacement . Analytical confirmation involves high-performance liquid chromatography (HPLC) for purity assessment and nuclear magnetic resonance (NMR) spectroscopy for structural validation. Mass spectrometry (MS) can further verify molecular weight and conjugation efficiency .
Q. What are the key spectroscopic properties of this compound, and how do solvent conditions affect its fluorescence efficiency?
Fluorescein derivatives typically exhibit absorption maxima between 290–350 nm and emission maxima at 350–475 nm, with high molar absorption coefficients (ε > 10,000 M⁻¹cm⁻¹) and fluorescence quantum yields (Φ ~0.7–0.9) . Solvent polarity and hydrogen-bonding capacity significantly influence fluorescence intensity; for instance, polar solvents like water may cause quenching, while non-polar solvents enhance emission . Researchers should calibrate measurements in standardized solvent systems to ensure reproducibility.
Q. What enzymatic assays utilize this compound as a substrate, and how is its hydrolysis quantified?
this compound can act as a substrate for esterase activity assays. Hydrolysis by esterases (e.g., fluorescein acetate esterase) releases fluorescein, which is quantified fluorometrically (ex/em: 490/514 nm). This method is analogous to soil enzyme activity studies, where fluorescein acetate hydrolysis correlates with microbial metabolic rates . Controls must include heat-inactivated enzymes to distinguish non-specific degradation.
Advanced Research Questions
Q. What experimental design considerations are critical when using this compound for in vivo tracking of opioid receptor interactions?
Key considerations include:
- Dose Optimization : In vivo studies require dose-response calibration to balance fluorescence signal intensity with pharmacological effects. For example, naloxone doses in cancer models ranged from 0.1–10 mg/kg, with fluorescence tracked using techniques like fluorescein isothiocyanate-dextran vascular labeling .
- Background Control : Autofluorescence in tissues (e.g., liver, kidneys) necessitates spectral unmixing or two-photon microscopy to isolate the fluorescein signal .
- Pharmacokinetic Profiling : Monitor esterase-mediated hydrolysis in blood plasma to account for fluorescein release over time .
Q. How can researchers address discrepancies in reported dose-dependent effects of this compound in cellular models?
Discrepancies may arise from variations in cell permeability, esterase activity, or receptor expression levels. To reconcile these:
- Standardize Assay Conditions : Use isogenic cell lines and control for pH, temperature, and serum content, which affect fluorescein stability .
- Parallel Controls : Include naloxone-only and fluorescein-only treatments to decouple fluorescence artifacts from pharmacological effects .
- Mechanistic Validation : Combine fluorescence imaging with orthogonal assays (e.g., calcium flux for opioid receptor activity) .
Q. What strategies mitigate autofluorescence interference when employing this compound in tissue imaging studies?
- Spectral Imaging : Use linear unmixing algorithms to distinguish fluorescein emission from endogenous fluorophores (e.g., collagen, flavins) .
- Quenching Agents : Add trypan blue (0.1%) to extracellular media to suppress background signals in fixed tissues .
- Time-Gated Detection : Leverage fluorescein’s nanosecond lifetime with time-resolved microscopy to exclude autofluorescence with longer lifetimes .
Q. How does the esterase susceptibility of this compound influence its pharmacokinetic profiling in biological systems?
Esterase-mediated hydrolysis in plasma or tissues releases free fluorescein, altering the compound’s bioavailability and fluorescence signal. To account for this:
- Stabilization : Co-administer esterase inhibitors (e.g., phenylmethylsulfonyl fluoride) in ex vivo assays .
- Compartmental Modeling : Use pharmacokinetic models to differentiate intact conjugate from fluorescein metabolites in blood and urine .
Q. What computational and experimental approaches elucidate the molecular interactions between this compound and opioid receptor subtypes?
- Molecular Docking : Simulate binding affinities using crystal structures of μ-opioid receptors (e.g., PDB ID: 4DKL) to predict fluorescein’s impact on naloxone-receptor interactions .
- Fluorescence Polarization : Measure changes in fluorescein’s polarization upon receptor binding to quantify dissociation constants (Kd) .
- Site-Directed Mutagenesis : Validate binding sites by mutating key residues (e.g., Asp147 in μ-opioid receptors) and assessing fluorescence quenching .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
